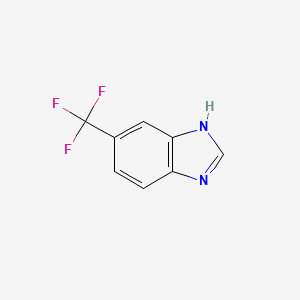

5-Trifluoromethyl-1H-benzimidazole

Overview

Description

5-Trifluoromethyl-1H-benzimidazole is a chemical compound with the molecular formula C8H5F3N2 . It has a molecular weight of 186.14 and is a yellow solid . The IUPAC name for this compound is 5-(trifluoromethyl)-1H-benzimidazole .

Synthesis Analysis

Benzimidazole derivatives, including 5-Trifluoromethyl-1H-benzimidazole, have been synthesized using various methods . One method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Another method involves base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides .

Molecular Structure Analysis

The molecular structure of 5-Trifluoromethyl-1H-benzimidazole consists of a benzimidazole ring with a trifluoromethyl group attached at the 5-position . The benzimidazole ring is a fused aromatic ring structure that consists of a benzene ring fused to an imidazole ring .

Chemical Reactions Analysis

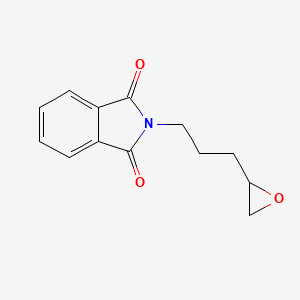

Benzimidazole, the parent compound of 5-Trifluoromethyl-1H-benzimidazole, is a halide- and amine-substituted aromatic compound . It can neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Physical And Chemical Properties Analysis

5-Trifluoromethyl-1H-benzimidazole is a yellow solid . The storage temperature is 0-5 degrees Celsius .

Scientific Research Applications

Application

“5-Trifluoromethyl-1H-benzimidazole” and its derivatives have been synthesized and tested for various types of biological activity . These compounds are of interest because they have shown promising results in analgesic and antiplatelet activity, glycogen phosphorylase and dipeptidyl peptidase-4 inhibitory activity, and in vitro glycation of bovine serum albumin .

Method of Application

The compounds were synthesized using a two-step scheme for imidazo[1,2-a]benzimidazoles . This included quaternization of 2-amino-1-dialkylaminoalkylbenzimidazoles by 2-bromo-1-[(4-trifluoromethyl)phenyl]ethanone followed by cyclization of the resulting quaternary salts .

Results

The synthesized compounds were found to be highly efficacious analgesics with κ-opioid agonistic activity . They also exhibited local anesthetic properties , and possessed antiplatelet and antithrombotic activity . Some 2,9-substituted imidazo[1,2-a]benzimidazoles exhibited hypoglycemic activity .

Androgen Receptor Antagonists

Application

Benzimidazole derivatives, including “5-Trifluoromethyl-1H-benzimidazole”, have been studied for their potential as androgen receptor antagonists . These compounds could be used in the treatment of conditions like prostate cancer, where blocking the action of androgens can help to slow the growth of cancer cells .

Method of Application

The synthesis of these compounds involved the creation of N-benzyl, N-aceto, and N-ethylene ether derivatives of 2-(2,2,2-trifluroethyl)-5,6-dichloro benzimidazole . The most potent compound discovered was 4-bromobenzyl benzimidazole .

Results

The 4-bromobenzyl benzimidazole was found to be a more potent androgen receptor antagonist in the rat prostate (ID 50 = 0.13 mg/day), compared with other tested compounds .

Antimicrobial Agents

Application

Benzimidazole compounds, including “5-Trifluoromethyl-1H-benzimidazole”, have shown promise as antimicrobial agents . They could be used in the treatment of various bacterial, viral, and fungal infections .

Method of Application

The synthesis of these compounds typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .

Anti-Biofilm Agents

Application

A fluorinated benzimidazole derivative, TFBZ, has shown potent antibacterial efficacy toward methicillin-resistant Staphylococcus aureus (MRSA) and its persistent biofilms . This compound could be used in the treatment of chronic MRSA infections .

Method of Application

The compound was identified from a library of diverse fungal natural products and pharmacophore-like compounds . The structure of TFBZ is 2-(3,5-Bis(trifluoromethyl)phenyl)-4-nitro-6-(trifluoromethyl)-1H-benzo[d]imidazol-1-ol .

Results

TFBZ showed potent antibacterial efficacy toward planktonic MRSA (MIC = 4 μg/mL, MBC = 8 μg/mL) and its persistent biofilms (≥99%, MBEC = 8 μg/mL) . It also manifested significant irreversible time-dependent killing against MRSA as characterized by diminished cell viability, bacterial morphological change, and protein leakage .

Anti-Cancer Agents

Application

Benzimidazole derivatives, including “5-Trifluoromethyl-1H-benzimidazole”, have been studied for their potential as anti-cancer agents . These compounds could be used in the treatment of various types of cancer .

Method of Application

The synthesis of these compounds involved the creation of N-benzyl, N-aceto, and N-ethylene ether derivatives of 2-(2,2,2-trifluroethyl)-5,6-dichloro benzimidazole .

Results

The most potent compound discovered was 4-bromobenzyl benzimidazole . It was found to be a more potent androgen receptor antagonist in the rat prostate (ID 50 = 0.13 mg/day), compared with other tested compounds .

Future Directions

Benzimidazole derivatives, including 5-Trifluoromethyl-1H-benzimidazole, have been the subject of extensive research due to their wide range of biological activities . Future research will likely continue to explore the diverse therapeutic applications of these compounds, with a focus on developing more selective, potent, and multi-target anticancer agents .

properties

IUPAC Name |

6-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCHIALSXSAECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325197 | |

| Record name | 5-Trifluoromethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Trifluoromethyl-1H-benzimidazole | |

CAS RN |

326-55-6 | |

| Record name | 5-Trifluoromethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

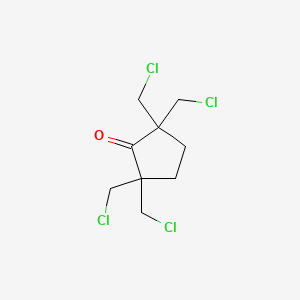

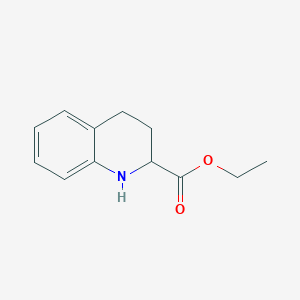

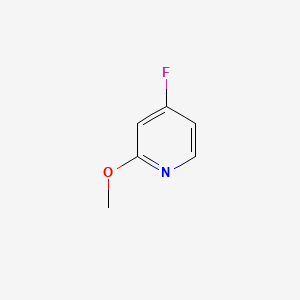

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1296437.png)

![5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1296447.png)